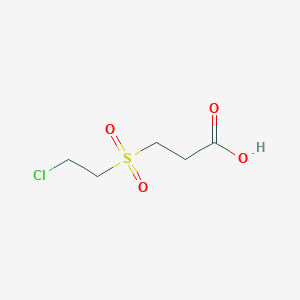![molecular formula C13H15N5O3S B2687811 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 869068-33-7](/img/structure/B2687811.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine core, which is a six-membered ring with three nitrogen atoms . The specific positions of the functional groups (amino, oxo, sulfanyl, ethoxyphenyl, and acetamide) would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research on compounds structurally related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide focuses on the synthesis of novel derivatives with potential biological activities. For instance, derivatives of 1,2,4-triazin-3-one have been synthesized from various ester ethoxycarbonylhydrazones, highlighting a method for creating compounds with potential antimicrobial activities (Bektaş et al., 2007).
Antimicrobial Applications
Studies have demonstrated the antimicrobial potential of 1,2,4-triazine derivatives. For example, new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines showed interesting activity against various bacterial strains, suggesting that structural analogs of the specified compound could serve as templates for developing new antimicrobial agents (Alharbi & Alshammari, 2019).
Potential in Drug Development
Research on related compounds also includes investigations into their use as drug candidates for various diseases. A study on sulfonamide derivatives, which share a similar sulfanyl acetamide moiety, explored their reactivity and potential antimalarial activity, as well as their theoretical calculations and molecular docking studies, indicating the broader applicability of these compounds in medicinal chemistry and drug development (Fahim & Ismael, 2021).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , it would be interesting to further investigate the biological activities of “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide”. This could involve in vitro and in vivo studies to determine its potential therapeutic effects.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-2-21-10-5-3-9(4-6-10)16-11(19)8-22-13-17-15-7-12(20)18(13)14/h3-7H,2,8,14H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLOAZRRNZIROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

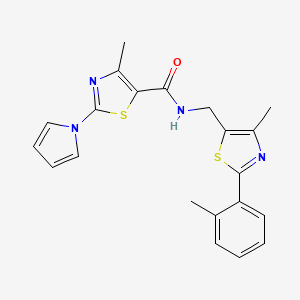
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)
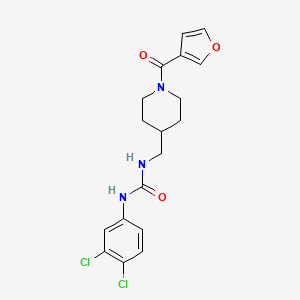


![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)
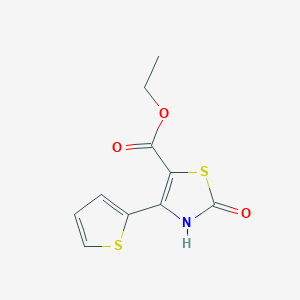
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)
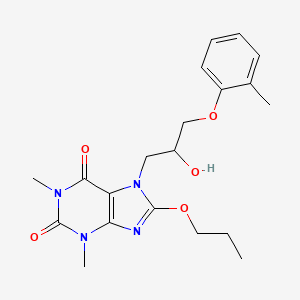

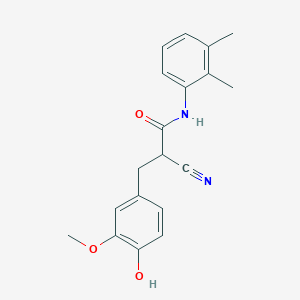
![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)
